3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Description
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-9-18(10-8-16)24-23(20-5-3-4-6-22(20)25-24)21(15-26(27)28)17-11-13-19(29-2)14-12-17/h3-14,21,25H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQKWNLCPCDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The indole framework is often associated with the inhibition of cancer cell proliferation. Studies have demonstrated that derivatives of indole can induce apoptosis in various cancer cell lines, suggesting that 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole may possess similar capabilities .
Enzyme Inhibition
The compound has been investigated for its potential as an allosteric inhibitor of enzymes involved in inflammatory pathways. Specifically, it has shown promise in inhibiting lipoxygenase enzymes, which are critical in the metabolism of arachidonic acid and subsequent inflammatory responses. In silico docking studies suggest that this compound can effectively bind to the active sites of these enzymes, potentially leading to reduced inflammation .
Neuroprotective Effects
There is emerging evidence that indole derivatives can exert neuroprotective effects, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems. This could position this compound as a candidate for treating neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues
- 3c and 3d : Synthesized similarly but with substituted benzyl bromides (e.g., 4-fluorophenyl), showing lower yields (45–65%) due to steric/electronic challenges .
- 4ee : Requires sequential cross-coupling and condensation, achieving 80% yield via sodium borohydride reduction .
Physicochemical Properties
| Property | Target Compound | 3c (Methyl Derivative) | 4ee (Dual Methoxy) |
|---|---|---|---|
| Melting Point (°C) | Not reported | Liquid | 145.6–146.9 |
| Molecular Weight (g/mol) | ~352.37 (calculated) | 297.33 | 395.36 |
| Solubility | Likely low in water | Moderate in DMSO | Low in polar solvents |
Notes:
Biological Activity
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its complex structure and potential biological activities, including anticancer and antiviral properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Molecular Formula : C24H22N2O3
- Molecular Weight : 386.44 g/mol
- Structure : The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, along with substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the analogs have shown efficacy against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 226 |
| Compound B | A549 | 242.52 |
These findings suggest that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Antiviral Activity
Additionally, there is emerging evidence supporting the antiviral activity of this compound. It has been studied for its potential to inhibit viral replication through modulation of host cell pathways. The specific targets and mechanisms are still under investigation, but preliminary data indicate promising results against RNA viruses.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It may bind to specific receptors that regulate cell growth and apoptosis.
Study on Neurotoxicity
A comparative study involving several analogs revealed that while some compounds exhibited neurotoxic effects, others showed potential neuroprotective properties. This highlights the importance of structural modifications in determining biological outcomes .
Antimicrobial Activity
In another study, methanolic extracts containing similar indole derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis .
Q & A
What are the common synthetic routes for synthesizing 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, and what intermediates are critical?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step pathways, including:
- Friedel-Crafts alkylation or Mannich reactions to introduce the 4-methylphenyl and nitroethyl groups to the indole core .
- Nitro group installation via nitration or nitroalkene intermediates, with careful control of reaction conditions (e.g., HNO₃/H₂SO₄ or TDAE-mediated reactions) to avoid over-oxidation .
- Key intermediates :
How is X-ray crystallography employed to confirm the molecular structure and conformation of this compound?
Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed at low temperatures (113–293 K) to minimize thermal motion .
- Key parameters :
- Structural insights : Confirms nitro group orientation, indole planarity, and steric interactions between substituents .
What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. crystallography) during structural elucidation?
Level : Advanced
Methodological Answer :
- Dynamic effects in NMR : Rotamers or tautomers (e.g., nitro group rotation) may cause splitting. Use variable-temperature NMR (-40°C to 60°C) to freeze conformers .
- Crystallography vs. solution state : SCXRD provides static snapshots, while NMR reflects dynamic averages. Compare NOESY (nuclear Overhauser effect) data with crystallographic distances to identify dominant conformers .
- Case study : Discrepancies in dihedral angles between crystallography (fixed) and DFT-optimized structures may arise from crystal packing forces .
How does the nitroethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
Level : Advanced
Methodological Answer :
- Electron-withdrawing effect : The nitro group deactivates the ethyl chain, reducing nucleophilicity but enhancing electrophilicity at β-position.
- Cross-coupling challenges : Pd-catalyzed reactions (Suzuki, Heck) may require bulky ligands (XPhos) to prevent nitro group interference .
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts nitro to amine, enabling further functionalization .
What safety protocols are essential when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Skin/eye exposure : Immediate rinsing with water (>15 mins) and medical consultation for irritation .
- Thermal stability : Conduct DSC/TGA analysis to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .
- Ventilation : Use fume hoods due to potential nitro group-derived NOₓ emissions during reactions .
What computational methods predict conformational dynamics of the indole core under varying conditions?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on indole ring puckering and substituent orientation .
- DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level to compare with crystallographic data .
- Free energy landscapes : Identify low-energy conformers using metadynamics, correlating with experimental NMR coupling constants .
Which analytical techniques are critical for assessing purity and functional group integrity?
Level : Basic
Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5% area) and confirm molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : Nitro group stretches (1520–1350 cm⁻¹) validate functionalization .
- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3%) .
How can researchers design stability studies for thermal or photolytic degradation?
Level : Advanced
Methodological Answer :
- Forced degradation :
- Degradation pathways : Identify major products (e.g., indole ring oxidation) using LC-QTOF-MS and propose mechanisms .
What steric and electronic factors govern regioselectivity in further functionalization of the indole core?
Level : Advanced
Methodological Answer :
- Steric hindrance : The 4-methylphenyl group at C2 directs electrophiles to C5/C7 positions (less hindered) .
- Electronic effects : Nitroethyl at C3 withdraws electron density, making C2 less reactive toward electrophilic substitution.
- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate C4 for halogenation .
How is the compound’s potential bioactivity evaluated in academic research?
Level : Advanced
Methodological Answer :
- In silico screening : Dock into target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina; prioritize targets with binding affinity < -8 kcal/mol .
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls .
Note : Specific bioactivity data for this compound is not reported in the provided evidence; these are generalized methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
